molecular formula C10H12ClN3 B7910665 8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7910665
M. Wt: 209.67 g/mol
InChI Key: SRIZOOFJMFVLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, recognized as the primary building block in several synthetic pharmacophores such as Filgotinib, Dapiprazole, and Trazodone . Its broad-spectrum biological impact makes it a highly valuable template for creating novel therapeutic agents. This specific compound features a reactive chloromethyl group at the 8-position, which serves as a key handle for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. The isopropyl substituent at the 3-position contributes to the molecule's lipophilicity and steric profile, which can influence target binding and pharmacokinetic properties. The triazolopyridine core is of significant interest in immunology and oncology research. Analogous compounds based on this scaffold have been identified as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, an emerging immunotherapeutic approach for cancer . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine ring has been explored as a novel chemotype for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . Beyond these specific applications, derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, making them crucial in the process of developing new drugs . This product is intended for research purposes in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-(chloromethyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7(2)9-12-13-10-8(6-11)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZOOFJMFVLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=CC=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyridine structure, with chloromethyl and isopropyl substituents. The synthesis typically involves the cyclization of hydrazine derivatives with appropriate nitriles followed by condensation reactions to form the fused ring system.

Synthetic Route Overview

  • Formation of Triazole Ring: Cyclization via hydrazine derivatives.
  • Fusion with Pyridine: Condensation reactions under specific catalytic conditions.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The compound's mechanism of action involves the inhibition of key kinases associated with cancer proliferation, such as c-Met kinase.

Antimicrobial Activity

In addition to anticancer properties, triazolo derivatives have demonstrated antimicrobial effects. The presence of the chloromethyl group enhances the compound's ability to disrupt microbial cell membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition: Compounds in this class often inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several studies have evaluated the biological efficacy of triazolo derivatives:

  • Study on c-Met Inhibition:
    • Researchers synthesized various triazolo-pyridazine derivatives and tested their inhibitory activity against c-Met kinase.
    • Significant cytotoxicity was observed in A549 and MCF-7 cell lines with IC50 values indicating potent activity comparable to established inhibitors like Foretinib .
  • Antimicrobial Evaluation:
    • A series of compounds were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications at the chloromethyl position significantly affected antimicrobial potency.

Q & A

Q. How can the synthesis of 8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves cyclization of hydrazinylpyridine precursors followed by chloromethylation. Key optimizations include:

  • Lewis Acid Catalysts : Use ZnCl₂ or AlCl₃ during chloromethylation to enhance electrophilic substitution at the 8-position .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions; lower temperatures (<40°C) improve selectivity during chloromethylation .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while ethanol facilitates greener conditions for oxidative cyclization .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted intermediates .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves halogen positioning (e.g., chloromethyl group at C8) and confirms triazolopyridine core geometry .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm the CH₂Cl group; isopropyl protons appear as a septet (δ 1.2–1.4 ppm) .
    • ¹³C NMR : C8 (chloromethyl) resonates at δ 45–50 ppm; triazole carbons appear at δ 140–160 ppm .
  • HRMS : Accurate mass analysis (e.g., m/z 224.0584 for C₁₀H₁₁ClN₃⁺) verifies molecular formula .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Herbicidal Activity : Follow protocols from Liu et al. (2015): Test at 150 g a.i. ha⁻¹ against Echinochloa crusgalli; measure inhibition rates at 7 and 14 days post-treatment .
  • Antifungal Screening : Use agar diffusion assays against Candida albicans; compare zones of inhibition with fluconazole controls .
  • Molecular Docking : Simulate binding to cytochrome P450 or acetolactate synthase (PDB: 1T2D) to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across similar triazolopyridines?

Methodological Answer:

  • Halogen Substitution : Compare 8-Cl vs. 8-Br analogs (e.g., 8-bromo derivatives in ) to assess electronic effects on herbicidal potency .
  • Side Chain Modifications : Replace isopropyl with cyclopropyl or benzyl groups; evaluate steric effects via 3D-QSAR models .
  • Pharmacophore Mapping : Overlay electrostatic potentials (MOPAC) to identify critical H-bond acceptors (e.g., triazole N2) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Dynamic NMR for Tautomerism : Heat samples to 60°C in DMSO-d₆ to distinguish tautomeric forms (e.g., triazole vs. pyridine proton shifts) .
  • Isotopic Labeling : Synthesize ¹³C-labeled chloromethyl groups to trace coupling patterns in complex ¹H-¹³C HSQC spectra .
  • Crystallographic Validation : Resolve ambiguities in NOE correlations (e.g., chloromethyl orientation) via single-crystal XRD .

Q. What strategies enable the design of multi-step syntheses for novel derivatives with enhanced selectivity?

Methodological Answer:

  • Modular Synthesis :
    • Step 1 : Synthesize 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine via Pd-catalyzed cyclization .
    • Step 2 : Introduce chloromethyl via Mannich reaction (HCHO, HCl, ZnCl₂) .
    • Step 3 : Functionalize C6/C7 positions via Suzuki coupling (e.g., aryl boronic acids) .
  • Green Chemistry : Replace toxic chloromethylation agents (e.g., ClCH₂OCH₃) with NaClO/EtOH systems for oxidative chlorination .

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